molecular formula C15H17IN2O4 B4558581 5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione

5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B4558581
M. Wt: 416.21 g/mol
InChI Key: MEZOJKYIEDHFGS-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BIM-23A760, is a small molecule compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Analogues as Potent Inhibitors

Analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been identified as potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. These compounds, including variations with elongated alkyl groups and specific ether linkages, demonstrated significant inhibitory activity, with the most potent compound being 5000 times more effective than theophylline. This research introduces a new group of inhibitors with potential applications in understanding the inhibitory site of the enzyme and probing physiological effects (Sheppard & Wiggan, 1971).

Role in Corrosion Inhibition

Isoxazolidine derivatives, which share structural similarities with the compound , have been evaluated as corrosion inhibitors for low carbon steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials against corrosion, with effectiveness depending on concentration and temperature. The addition of iodide ions was found to enhance the inhibition efficiency, suggesting a competitive co-adsorption mechanism on the steel surface (Alhaffar et al., 2018).

Antimicrobial and Anticancer Properties

Thiazole and 2-thioxoimidazolidinone derivatives have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds, characterized by similar core structures, have shown promising activity against microbial species and in anticancer assays. The research underlines the potential therapeutic applications of such derivatives in treating infectious diseases and cancer (Sherif et al., 2013).

Antioxidant Efficiency in Base Oil

Thiazolidinone derivatives have also been explored as antioxidants for base stock oil, indicating the chemical versatility and application breadth of compounds within this class. The efficiency of these compounds as antioxidants was determined through changes in total acid number and viscosity, providing insights into their potential use in industrial applications to enhance the oxidative stability of lubricants (Mohammed et al., 2019).

Electrochemical Oxidation Studies

Electrochemical behavior of hydantoin derivatives, closely related to imidazolidinediones, has been examined, revealing insights into their redox properties and potential applications in biochemical actions understanding. Such studies highlight the importance of structural elements in influencing the electrochemical characteristics and biological activities of these compounds (Nosheen et al., 2012).

properties

IUPAC Name

(5Z)-5-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O4/c1-3-4-5-22-13-10(16)6-9(8-12(13)21-2)7-11-14(19)18-15(20)17-11/h6-8H,3-5H2,1-2H3,(H2,17,18,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOJKYIEDHFGS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.